molecular formula C15H27NO4 B2978098 3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid CAS No. 2137780-07-3

3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid

Cat. No.: B2978098
CAS No.: 2137780-07-3
M. Wt: 285.384
InChI Key: NWXMEQQSWCHOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid is a synthetic carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a cycloheptyl substituent on the propanoic acid backbone. The Boc group serves as a temporary protective moiety for amines during organic synthesis, enhancing solubility and stability while preventing undesired side reactions. The cycloheptyl ring introduces steric bulk and conformational flexibility, which may influence binding interactions in medicinal chemistry or catalysis applications.

Properties

IUPAC Name

2-cycloheptyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)11-8-6-4-5-7-9-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXMEQQSWCHOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. The process begins with the reaction of cycloheptylpropanoic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups through nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

    Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane is commonly used.

    Coupling Reactions: Coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are employed, often in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Major Products Formed

    Substitution Reactions: Substituted derivatives of the original compound.

    Deprotection Reactions: The free amine form of the compound.

    Coupling Reactions: Peptides or other amide-linked products.

Scientific Research Applications

3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in peptide synthesis.

    Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: It is involved in the design and synthesis of novel therapeutic agents, including enzyme inhibitors and receptor agonists.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid primarily involves its role as a protected amino acid derivative. The Boc group provides steric protection to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and receptor binding. The cycloheptyl group may influence the compound’s conformational properties, affecting its interactions with molecular targets.

Comparison with Similar Compounds

Research and Application Implications

  • Medicinal Chemistry : The cycloheptyl group’s conformational flexibility could improve binding to protein pockets with extended hydrophobic regions, as seen in protease inhibitors .
  • Material Science : Enhanced steric bulk may reduce crystallization tendencies, favoring amorphous phases in polymer or co-crystal design .

Structural Data for Cyclohexyl Analogs :

Functional Group Variations :

Physicochemical Properties :

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid, commonly referred to as Boc-β-N-Me-Ala-OH, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₇NO₄
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 124072-61-3
  • InChI Key : BBIFRGBXCKOUBW-UHFFFAOYSA-N

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis due to its stability and ease of removal.

Pharmacological Profile

  • Absorption and Distribution :
    • The compound exhibits high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB), indicating potential central nervous system (CNS) effects .
    • It is not a substrate for P-glycoprotein (P-gp), suggesting it may have favorable pharmacokinetics for therapeutic applications .
  • Mechanism of Action :
    • The presence of the amino acid moiety suggests that the compound may interact with various biological pathways, potentially modulating neurotransmitter systems or influencing metabolic processes.
  • Enzyme Inhibition :
    • Preliminary studies indicate that 3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid does not inhibit major cytochrome P450 enzymes (CYPs), which is advantageous for minimizing drug-drug interactions .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid:

  • Study on Anticonvulsant Activity :
    A study published in Molecules explored the anticonvulsant properties of amino acid derivatives similar to this compound. The results indicated that certain structural modifications could enhance neuroprotective effects .
  • Synthesis and Biological Evaluation :
    Research focusing on the synthesis of Boc-protected amino acids has shown that these compounds can exhibit significant biological activity, including anti-inflammatory and analgesic effects. The stability conferred by the Boc group allows for effective delivery in vivo .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological ActivityBBB Permeability
3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid203.24 g/molPotential CNS activityYes
Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate203.24 g/molAnticonvulsant effectsYes
3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid205.21 g/molAnti-inflammatory propertiesYes

Q & A

Q. What are the optimal synthetic routes for preparing 3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid in laboratory settings?

The compound can be synthesized via carbodiimide-mediated coupling, utilizing reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group. This method is effective for Boc-protected intermediates, as demonstrated in analogous syntheses of Boc-amino acid derivatives . For tert-butoxycarbonyl (Boc) protection, tert-butyl carbamate precursors are reacted under basic conditions (e.g., NaOAc) to ensure regioselective amide bond formation . Purification via column chromatography (silica gel, gradient elution) is recommended to isolate the product with >95% purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and cycloheptyl moiety (multiplet signals in δ 1.5–2.1 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity, especially for detecting unreacted starting materials or deprotected byproducts .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks matching the exact mass (e.g., m/z ~340 for [M+H]⁺, depending on substituents) .

Q. What solubility properties should be considered for this compound in aqueous vs. organic solvents?

The cycloheptyl group enhances lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMF, DCM) but poorly soluble in water. Solubility can be improved using co-solvents like methanol/water mixtures (70:30 v/v) or by introducing ionizable groups (e.g., trifluoromethyl substituents, as seen in analogs) . Pre-formulation studies should assess pH-dependent solubility, as the carboxylic acid group (pKa ~3–4) may ionize under basic conditions.

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates for key steps like Boc deprotection or cyclization. Reaction path search algorithms (e.g., artificial force-induced reaction method) help identify low-energy pathways, reducing trial-and-error experimentation . For example, simulations of tert-butoxycarbonyl group stability under acidic conditions can inform optimal deprotection protocols (e.g., TFA/DCM, 2 h, 0°C) .

Q. What strategies address contradictions in reported yields for Boc-protected amino acid derivatives?

Discrepancies in yields often arise from variations in:

  • Coupling agent efficiency : DCC may form insoluble urea byproducts; alternatives like EDC/HOBt can improve reproducibility .
  • Steric hindrance : The cycloheptyl group may slow reaction kinetics. Kinetic studies (e.g., in situ IR monitoring) can optimize stoichiometry and temperature .
  • Protection/deprotection sequences : Competing side reactions (e.g., racemization) require strict control of reaction time and pH .

Q. How does the cycloheptyl substituent influence the compound’s conformational stability and bioactivity?

The cycloheptyl ring introduces steric constraints that may stabilize specific conformations, as observed in X-ray crystallography of similar Boc-protected cycloalkane derivatives . Structure-activity relationship (SAR) studies on analogs (e.g., 3-(4-trifluoromethylphenyl) variants) suggest that bulky substituents enhance target binding affinity but reduce solubility . Molecular dynamics simulations can model interactions with enzymatic active sites to rationalize these effects.

Q. What methodologies are recommended for scaling up synthesis while maintaining enantiomeric purity?

  • Asymmetric catalysis : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during cyclopropane or cycloheptane ring formation .
  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps like Boc deprotection, minimizing racemization .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring of chiral integrity .

Methodological Considerations

  • Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., using ACD/Labs or Gaussian software) to resolve ambiguities in stereochemistry .
  • Contradiction Mitigation : Replicate published protocols with controlled variables (e.g., anhydrous solvents, inert atmosphere) to isolate failure modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.